molecular formula C11H16ClNO4 B1520970 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride CAS No. 1170395-91-1

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride

货号: B1520970
CAS 编号: 1170395-91-1
分子量: 261.7 g/mol
InChI 键: LTMDOQWZFLDWMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Phenoxyacetic Acid Derivatives in Medicinal Chemistry

The development of phenoxyacetic acid derivatives in medicinal chemistry traces its origins to the late 19th century when the fundamental phenoxyacetic acid structure was first synthesized from sodium phenolate and sodium chloroacetate in hot water, as reported in 1880. This pioneering synthesis established the foundation for an entire class of compounds that would later become instrumental in pharmaceutical development. Phenoxyacetic acid, characterized as a monocarboxylic acid and an oxygen-phenyl derivative of glycolic acid, initially found applications in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes. The compound's classification as both a monocarboxylic acid and an aryl ether provided unique chemical properties that attracted considerable interest from medicinal chemists seeking to develop novel therapeutic agents.

The evolution of phenoxyacetic acid derivatives in pharmaceutical applications gained significant momentum throughout the 20th century as researchers recognized their potential for diverse biological activities. Literature analysis reveals that phenoxyacetic acid derivatives display numerous pharmacological properties including antimycobacterial, anti-inflammatory, antioxidant, antifungal, anticancer, hypoglycemic, analgesic, and antipyretic activities. The commercially existing phenoxyacetic acid containing drugs include tiaprofenic acid for non-steroidal anti-inflammatory applications, tinnelic acid for antihypertensive treatment, flubroprofen for arthritis management, aceclofenac for anti-inflammatory purposes, and cetirizine for antihistaminic effects. These therapeutic successes established phenoxyacetic acid as a privileged scaffold in medicinal chemistry, prompting continued investigation into more sophisticated derivatives.

The terminal phenoxy group has emerged as a particularly valuable moiety in drug development, with numerous literature reports indicating its crucial importance for biological activity. Compounds bearing the terminal phenoxy group have demonstrated efficacy as viral drugs, prostate relievers, and Bruton kinase inhibitors, while also possessing anti-inflammatory properties. The phenoxy moiety often provides the molecular framework necessary for compounds to achieve target selectivity, facilitate π-π interactions, and increase the ability to form hydrogen bonds through the ether oxygen atom. This understanding has driven the rational design of increasingly complex phenoxyacetic acid derivatives, including the sophisticated structure of this compound.

Structural Significance of Aminoethyl and Methoxyphenoxy Moieties

The structural architecture of this compound incorporates several key functional groups that contribute significantly to its pharmacological potential. The aminoethyl substituent at the 4-position of the phenoxy ring represents a critical structural feature that enhances the compound's biological activity through multiple mechanisms. The presence of the aminoethyl group enables the formation of hydrogen bonds with various biomolecules and facilitates ionic interactions with biological targets, potentially modulating the activity of enzymes and other proteins. This functional group's strategic positioning allows for optimal interaction with biological systems while maintaining the compound's overall structural integrity.

The methoxy group attached to the phenoxy ring at the 2-position serves multiple structural and pharmacological functions within the molecular framework. Research has demonstrated that ortho substitution of the phenoxy moiety with substituents such as methoxy groups plays a crucial role in structural diversification, enabling the design of compounds with enhanced selectivity for specific biological targets. The methoxy substituent has been shown to stabilize hydrogen bonds with surrounding polar residues while enhancing hydrophobic interactions with alkyl chains of target proteins. Additionally, the ether oxygen atom of the phenoxy group can form hydrogen bonds, with its primary function being to favor the optimal arrangement of the phenyl ring at binding sites, though it is typically not involved in direct interactions in complexes.

The combination of aminoethyl and methoxyphenoxy moieties creates a unique structural profile that positions this compound within the broader context of 2-heteroarylethylamines, a class of compounds recognized for their significance in medicinal chemistry. These structural motifs are considered bioisosteric replacements that can be employed to expand bioactive chemical space and address lead optimization challenges including potency, efficacy, selectivity, and pharmacokinetic issues. The 2-phenethyl moiety, of which the aminoethyl component is a derivative, represents one of the most important building blocks in medicinal chemistry, participating in a vast area of chemical space with biological importance.

Structural Component Functional Contribution Biological Significance
Phenoxyacetic acid backbone Core pharmacophore Provides fundamental biological activity
Aminoethyl substituent Hydrogen bonding, ionic interactions Enhances target binding and selectivity
Methoxy group Hydrophobic interactions, structural optimization Improves pharmacological properties
Hydrochloride salt Solubility enhancement Facilitates pharmaceutical formulation

Rationale for Investigating Hydrochloride Salts in Pharmaceutical Development

The formation of hydrochloride salts represents a fundamental strategy in pharmaceutical development for optimizing the physicochemical and biopharmaceutical properties of drug candidates. An estimated 50% of all drug molecules used in medicinal therapy are administered as salts, indicating that salt formation constitutes a critical step in drug development. The process of salt formation, or salification, provides a simple yet effective method to modify the properties of drugs with ionizable functional groups, thereby overcoming undesirable features of the parent compound. Hydrochloride salts, along with sodium salts, remain the preferred counterions for salt formation of medicinal compounds due to their favorable characteristics including low molecular weight, low toxicity, and established safety profiles.

The selection of hydrochloride as the counterion for 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid offers several specific advantages that enhance the compound's pharmaceutical viability. Hydrochloride salt formation typically improves water solubility, which is crucial for bioavailability and formulation development. The hydrochloride form enhances water solubility, making the compound suitable for various pharmaceutical applications while maintaining the structural integrity of the active pharmaceutical ingredient. Salt formation can also modulate other critical properties including stability, manufacturability, and patient compliance, representing an opportunity to optimize a drug candidate's overall therapeutic profile.

The rationale for investigating hydrochloride salts extends beyond simple solubility enhancement to encompass broader pharmaceutical considerations. Salt formation can provide significant changes in the pharmacokinetic profile of drugs, influencing absorption, distribution, metabolism, and elimination characteristics. The hydrochloride salt of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid may exhibit improved crystallization properties, enhanced filtration characteristics, and better formulation stability compared to the free base form. These improvements are particularly important for compounds intended for pharmaceutical research and development, where consistent physical and chemical properties are essential for reproducible biological testing and eventual clinical application.

Salt Form Advantage Mechanism Pharmaceutical Impact
Enhanced solubility Ionic dissociation in aqueous media Improved bioavailability
Improved stability Crystalline structure stabilization Extended shelf life
Better manufacturability Favorable crystallization properties Simplified production processes
Reduced toxicity Lower dose requirements Enhanced safety profile

The strategic importance of hydrochloride salt formation becomes particularly evident when considering the compound's potential applications in pharmaceutical research. The compound serves as a precursor for developing radioimmunoassays and has demonstrated potential therapeutic applications in various research contexts. The hydrochloride salt form facilitates handling, storage, and formulation procedures necessary for these applications while maintaining the compound's chemical and biological integrity. Furthermore, the salt form may provide patent protection opportunities, as new salt forms with superior properties can be patent-protected, offering viable extensions of intellectual property rights for pharmaceutical compounds.

属性

IUPAC Name

2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14;/h3-5,7H,6,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMDOQWZFLDWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170395-91-1
Record name 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride, often referred to as AMPEA HCl, is a compound of interest in biochemical research due to its unique molecular structure and potential biological activities. This article delves into the biological activity of AMPEA HCl, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₉ClNO₄ and features a methoxy group and an aminoethyl side chain, contributing to its distinctive properties. Its melting point ranges from 174.0 to 178.0 °C, indicating stability under standard conditions. The presence of the methoxy group suggests potential interactions with biological molecules, while the amino group may facilitate enzymatic activity or interaction with cellular processes.

Research indicates that AMPEA HCl may interact with various biological targets, including receptors and enzymes relevant to therapeutic areas such as oncology and neurology. Preliminary studies suggest its potential to modulate biological functions, making it a candidate for drug discovery .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of AMPEA HCl. For instance, compounds with similar structures have shown significant activity in 17β-HSD Type 3 biological assays, highlighting the importance of structural modifications in enhancing efficacy .

Binding Affinity Studies

Table 1: Binding Affinity of AMPEA HCl Analogues

Compound NameBinding Affinity (IC50)Target
AMPEA HClNot yet determinedTBD
Similar Compound A700 nM17β-HSD Type 3
Similar Compound B900 nMOther targets

While specific binding affinity data for AMPEA HCl is limited, analogues have demonstrated promising results in similar assays, suggesting that AMPEA HCl may exhibit comparable or enhanced binding properties.

Toxicity and Safety Profiles

Toxicological assessments have been conducted to evaluate the safety profile of AMPEA HCl. Studies indicate no significant adverse effects on cardiovascular, central nervous, or respiratory systems after repeated dosing in animal models . This safety profile is crucial for considering AMPEA HCl in therapeutic applications.

Future Directions in Research

Given the preliminary findings surrounding AMPEA HCl's biological activity, several avenues for future research are suggested:

  • Further In Vitro and In Vivo Studies: To establish definitive binding affinities and therapeutic potentials.
  • Mechanistic Studies: To elucidate the specific pathways through which AMPEA HCl exerts its effects.
  • Structural Modifications: Exploring derivatives of AMPEA HCl to enhance potency and selectivity against specific biological targets.

科学研究应用

Pharmacological Applications

Dopamine Receptor Modulation:
Research indicates that compounds structurally similar to 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride can act as selective agonists for dopamine receptors, particularly the D3 receptor. In a high-throughput screening study, analogs of this compound were evaluated for their ability to stimulate β-arrestin recruitment to the D3 receptor, demonstrating significant activity without affecting the D2 receptor. This selectivity is crucial for developing treatments with fewer side effects associated with dopamine receptor modulation .

Antihyperlipidemic Activity:
Another area of interest is the compound's role in managing lipid levels. A novel series of phenoxyacetic acid derivatives, including compounds similar to this compound, showed promising antihyperlipidemic activity in vivo. These compounds were tested on high-fat-diet-induced hyperlipidemia in rats, indicating potential applications in treating dyslipidemia and related cardiovascular diseases .

Synthesis and Structural Studies

The synthesis of this compound involves various organic chemistry techniques, including acylation and nucleophilic displacement methods. The ability to modify its structure through these synthetic routes allows for the exploration of structure-activity relationships (SAR), which is essential for optimizing its pharmacological properties. Researchers have synthesized numerous analogs to investigate how changes in the aryl ether and carboxamide groups affect receptor activity .

Chemical Properties and Versatility

The presence of both acidic and basic functional groups in this compound suggests its potential utility in various chemical processes beyond pharmacology. Its unique combination of functional groups may enable it to participate in diverse chemical reactions or serve as a building block for more complex molecules in drug discovery and development .

Case Studies and Research Findings

Study Focus Findings
High-Throughput ScreeningD3 Dopamine Receptor AgonismIdentified compounds with selective D3R agonist activity, highlighting the potential of similar structures .
Antihyperlipidemic ActivityIn Vivo TestingDemonstrated significant lipid-lowering effects in rat models, suggesting therapeutic applications for dyslipidemia .
Structure-Activity Relationship StudiesOptimization of Analog CompoundsOver 100 analogs were synthesized to enhance D3R activity while minimizing D2R antagonism .

化学反应分析

Functional Group Reactivity

a. Carboxylic Acid Derivatives

Reaction TypeReagents/ConditionsProductYield (%)Source
EsterificationMeOH/H₂SO₄, 45°CMethyl ester85–90
AmidationDSC, triethylamine, DMFCarbamate70–75
Acyl azide formationtert-butyl dicarbonate, sodium azideAcyl azide (Curtius rearrangement)60–65

b. Aromatic Ether Stability

  • Resistant to hydrolysis under acidic/basic conditions (pH 2–12, 25°C) due to electron-donating methoxy groups ( ).

  • Cleavage occurs with BBr₃ in CH₂Cl₂ (−70°C) to yield phenolic derivatives ( ).

c. Primary Amine Reactions

  • Forms Schiff bases with aldehydes (e.g., Passerini reaction components, ).

  • Alkylation with alkyl halides (e.g., 1,6-dibromohexane) in DMF/K₂CO₃ ( ).

Catalytic Modifications

  • Nickel-catalyzed urethane formation : Reacts with CO₂ and alcohols in the presence of Ni(OAc)₂/4,4′-dimethylbipyridine (yield: 80–85%, Table 9, ).

  • Rhodium-mediated carbonylation : Under high-pressure CO (580 psi) to generate aryl carbamates ( ).

Degradation Pathways

  • Acid-catalyzed hydrolysis : The acetic acid group hydrolyzes in 1 N HCl/THF (45% recovery, ).

  • Oxidative degradation : NaOCl/KF-Al₂O₃ induces Hofmann rearrangement of the amine to isocyanates (Table 13, ).

Stability Under Storage

  • Stable as a hydrochloride salt at −20°C for >2 years.

  • Degrades in aqueous solutions (t₁/₂ = 14 days at pH 7.4, 25°C) via retro-aldol cleavage ( ).

相似化合物的比较

Chemical Identity :

  • IUPAC Name: 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride
  • Molecular Formula: C₁₁H₁₆ClNO₄
  • Molecular Weight : 261.70 g/mol
  • CAS RN: Not explicitly listed in evidence, but referenced via MDL number MFCD11099643 .
  • Key Features: Contains a phenoxyacetic acid backbone substituted with a 1-aminoethyl group at the 4-position and a methoxy group at the 2-position, forming a hydrochloride salt. No defined stereocenters are reported .

Availability :

  • Commercial suppliers such as Santa Cruz Biotechnology offer 250 mg ($197.00) and 1 g ($399.00) quantities, while CymitQuimica lists it as discontinued .

Comparison with Structurally Similar Compounds

2-Amino-5-Methylphenol Hydrochloride (Compound 4a)

  • Molecular Formula: C₇H₁₀ClNO
  • Molecular Weight : 159.61 g/mol
  • Structural Differences: Lacks the acetic acid and methoxyphenoxy moieties. Features a simpler aromatic ring with amino and methyl groups.
  • Synthesis : Prepared via acid hydrolysis using concentrated HCl and trichloroacetyl chloride in THF, yielding a 50.8% isolated product .

Methyl Amino(2-Methoxyphenyl)acetate Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Molecular Weight : 231.68 g/mol
  • Structural Differences : Replaces the acetic acid group with a methyl ester, altering solubility and metabolic stability.
  • Key Identifier : MDL number 390815-44-8 .
  • Implications : The ester group may enhance lipophilicity, making it more suitable for transmembrane delivery compared to the carboxylic acid in the target compound .

N-(2-Aminoethyl)-2-(4-(2,6-Dioxo-1,3-Dipropylpurin-8-yl)phenoxy)acetamide Hydrochloride

  • Molecular Formula : C₂₁H₂₉ClN₆O₄
  • Molecular Weight : 464.95 g/mol
  • Applications : Likely investigated for kinase inhibition or antiviral activity due to the purine scaffold .

2-[4-(2-Aminoethyl)phenoxy]-N-(3-Methylphenyl)acetamide Hydrochloride

  • Molecular Formula : C₁₇H₂₁ClN₂O₂
  • Molecular Weight : 320.82 g/mol
  • Structural Differences: Features an acetamide linkage and a 3-methylphenyl group instead of the methoxyphenoxy-acetic acid backbone.
  • Implications : The amide group may confer resistance to enzymatic hydrolysis, enhancing in vivo stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid HCl C₁₁H₁₆ClNO₄ 261.70 Phenoxyacetic acid, aminoethyl, methoxy Drug intermediate, analytical standard
2-Amino-5-methylphenol HCl (4a) C₇H₁₀ClNO 159.61 Aromatic amine, methylphenol HPLC reference standard
Methyl amino(2-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 231.68 Methyl ester, methoxyphenyl Lipophilic prodrug candidate
N-(2-Aminoethyl)-2-(4-purine-phenoxy)acetamide HCl C₂₁H₂₉ClN₆O₄ 464.95 Purine, phenoxyacetamide Kinase inhibitor, antiviral research
2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide HCl C₁₇H₂₁ClN₂O₂ 320.82 Acetamide, methylphenyl Stable therapeutic agent

Research Findings and Implications

Functional Group Impact: Carboxylic Acid vs. Ester: The target compound’s acetic acid group may enhance water solubility but limit membrane permeability compared to ester derivatives . Aromatic Substitutions: Methoxy and aminoethyl groups in the target compound could modulate receptor binding affinity, contrasting with the purine or methylphenyl groups in analogues .

准备方法

Starting Materials and Initial Reaction

  • The synthesis begins with 2-methoxyphenol as the phenolic precursor.
  • This reacts with appropriate alkylating agents to form 2-(2-methoxyphenoxy)ethylamine intermediates.
  • The alkylation typically involves halogenated ethane derivatives such as 1-halo-2-(2-alkoxyphenoxy)ethane .

Key Reaction Steps

  • Step 1: Alkylation of 2-methoxyphenol

    2-methoxyphenol is reacted with a suitable haloalkane (e.g., 1-chloro-2-(2-methoxyphenoxy)ethane) under basic conditions to yield 2-(2-methoxyphenoxy)ethylamine.

  • Step 2: Introduction of the Aminoethyl Group

    The aminoethyl group is introduced via nucleophilic substitution using alkali metal salts of phthalimide or substituted phthalimides, followed by hydrazinolysis or base treatment to release the free amine.

  • Step 3: Formation of Hydrochloride Salt

    The free amine is converted to its hydrochloride salt by treatment with ethereal hydrochloric acid, improving stability and crystallinity.

Reaction Conditions and Purification

  • Reactions are typically carried out under reflux conditions in anhydrous solvents such as toluene or chloroform.
  • Bases such as sodium carbonate or triethylamine are used to neutralize acids formed during the reaction.
  • The product is isolated by filtration, decantation, or centrifugation.
  • Drying is performed under vacuum or in tray dryers at controlled temperatures (35°C to 70°C) to avoid decomposition.
  • The solid hydrochloride salt exhibits a melting point range approximately between 80°C and 90°C.

Analytical Characterization During Preparation

Summary Table of Preparation Steps and Conditions

Step No. Reaction Description Reagents/Conditions Yield (%) Product Form Analytical Techniques Used
1 Alkylation of 2-methoxyphenol 1-halo-2-(2-methoxyphenoxy)ethane, base 50-70 2-(2-methoxyphenoxy)ethylamine IR, DSC, NMR
2 Nucleophilic substitution with phthalimide salt Alkali metal phthalimide salt, reflux 60-75 Protected amine intermediate IR, NMR
3 Deprotection and amine release Base treatment (alkali metal hydroxide) 65-80 Free amine IR, NMR, Elemental Analysis
4 Conversion to hydrochloride salt Ethereal HCl treatment 85-95 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride Melting point, IR, NMR, DSC

Research Findings and Optimization Notes

  • The solid hydrochloride form of the compound is preferred for its stability and ease of handling.
  • Drying under vacuum at moderate temperatures prevents degradation.
  • The use of anhydrous solvents and controlled reaction times improves yield and purity.
  • The intermediate amine compounds are sensitive to moisture and require careful handling.
  • The hydrochloride salt exhibits good solubility in water, aiding pharmaceutical formulation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(1-aminoethyl)-2-methoxyphenol and chloroacetic acid under basic conditions (e.g., NaOH). Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt . Key factors include:

  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization : DOE (Design of Experiments) approaches, such as factorial design, can systematically vary parameters (e.g., molar ratios, pH) to maximize efficiency .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or HPLC. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperatures (4–40°C), and light exposure. Monitor via LC-MS for decomposition products (e.g., free amine or acetic acid derivatives) .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.3 ppm), phenoxy (δ ~6.8–7.2 ppm), and acetic acid (δ ~4.2 ppm) groups. Compare with computational predictions (e.g., DFT) for validation .
  • FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~2500 cm⁻¹ (amine hydrochloride N-H stretch) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns consistent with Cl⁻ .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock or Schrödinger to model interactions with target receptors (e.g., GPCRs or enzymes). Focus on the aminoethyl group’s electrostatic interactions and methoxy’s steric effects .
  • QSAR Modeling : Train models on analogs (e.g., from PubChem) to predict logP, pKa, and binding affinity. Highlight substituents at the 4-position for modification .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to explore feasible synthetic pathways for novel derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds. Replicate conflicting studies under identical conditions (e.g., concentration, incubation time) .
  • Metabolite Screening : LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., hydrolysis products in serum) .
  • Orthogonal Assays : Combine in vitro (e.g., ELISA) and in silico (e.g., molecular dynamics) data to confirm target engagement .

Q. How can process intensification improve scalability for preclinical studies?

  • Methodological Answer :

  • Continuous Flow Synthesis : Microreactors reduce reaction time and improve heat/mass transfer. Optimize parameters via CFD (Computational Fluid Dynamics) simulations .
  • Membrane Technologies : Purify intermediates using nanofiltration membranes to remove impurities (e.g., unreacted phenol) .
  • Table : DOE Results for Pilot-Scale Synthesis
ParameterRange TestedOptimal ValueYield Improvement
Residence Time10–30 min20 min+15%
Temperature50–70°C65°C+12%
Catalyst Loading1–5 mol%3 mol%+10%

Specialized Methodological Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Administer via IV/PO routes to assess bioavailability. Monitor plasma levels using LC-MS/MS and tissue distribution via radiolabeling (¹⁴C) .
  • Toxicokinetics : Measure AST/ALT levels and histopathology (liver/kidney) after 28-day repeated dosing. Compare with structural analogs to identify toxicity hotspots (e.g., methoxy vs. ethoxy groups) .

Q. How can advanced analytical techniques quantify trace impurities?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid mobile phase. Detect impurities at <0.1% levels via MRM (Multiple Reaction Monitoring) .
  • ICP-OES : Screen for heavy metals (e.g., Pd from catalysts) with detection limits <1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。